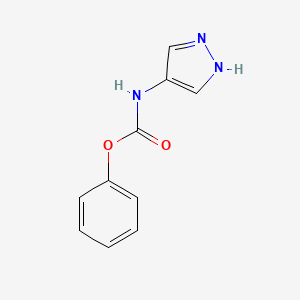

phenyl N-(1H-pyrazol-4-yl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

phenyl N-(1H-pyrazol-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c14-10(13-8-6-11-12-7-8)15-9-4-2-1-3-5-9/h1-7H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMXACRORSCJJDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NC2=CNN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategic Approaches to the Synthesis of Phenyl N-(1H-pyrazol-4-yl)carbamate

The construction of the target molecule relies on the availability of key precursors and the efficiency of the chosen synthetic route. Strategic planning focuses on minimizing steps, maximizing yield, and often employing convergent synthetic designs.

The primary precursors for the synthesis of this compound are a 4-substituted pyrazole (B372694), specifically 1H-pyrazol-4-amine , and a suitable phenylcarbonyl source.

The synthesis of the pyrazole core is a classic and well-documented area of heterocyclic chemistry. The most fundamental approach is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. beilstein-journals.org To obtain the required 4-amino functionality, a precursor with a suitable functional group at the C4 position is necessary. This can be achieved through various strategies:

Nitration and Reduction: A common route involves the nitration of a parent pyrazole followed by the reduction of the resulting 4-nitropyrazole to 4-aminopyrazole.

From Pyrazole-4-carboxylic acid: Pyrazole-4-carboxylic acid derivatives, which can be synthesized via multicomponent reactions, serve as versatile intermediates. beilstein-journals.org The carboxylic acid can be converted to an amide, which can then undergo a Hofmann or Curtius rearrangement to yield the 4-amino group.

Functional Group Interconversion: A compound like (1-Phenyl-1H-pyrazol-4-yl)methanol can be synthesized via the reduction of the corresponding ester, ethyl 1-phenyl-1H-pyrazole-4-carboxylate. chemicalbook.com This alcohol could then be converted to the amine through a sequence of reactions, for example, via an azide (B81097) or a Ritter reaction.

The second key precursor is a reagent capable of delivering the phenoxycarbonyl group. The two most common choices are:

Phenyl chloroformate: A highly reactive acylating agent used in nucleophilic acyl substitution reactions.

Phenyl isocyanate: Used in carbamoylation reactions through a different mechanistic pathway.

The synthesis of carbamate (B1207046) derivatives of other nitrogen-containing heterocycles, such as 4-amino-1,2,4-triazoles, has been successfully achieved using phenyl chloroformate in the presence of a base like potassium carbonate. niscpr.res.in

Table 1: Key Precursors for this compound Synthesis

| Precursor Name | Chemical Formula | Role in Synthesis |

| 1H-Pyrazol-4-amine | C₃H₅N₃ | Provides the core pyrazole ring with the nucleophilic amino group. |

| Phenyl chloroformate | C₇H₅ClO₂ | Electrophilic partner in nucleophilic acyl substitution. |

| Phenyl isocyanate | C₇H₅NO | Electrophilic partner in isocyanate-mediated carbamoylation. |

Multicomponent reactions (MCRs) have become a cornerstone of modern synthetic chemistry due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. nih.govnih.gov While a direct MCR for this compound is not prominently documented, MCRs are instrumental in rapidly constructing the necessary pyrazole precursors. mdpi.comlongdom.org

For example, a three-component synthesis has been developed to produce polysubstituted pyrazole-4-carboxylates from aldehydes, β-ketoesters, and hydrazines, catalyzed by Yb(PFO)₃. beilstein-journals.org Such MCRs provide a rapid entry to functionalized pyrazoles that can be elaborated into the desired 4-aminopyrazole intermediate. Another powerful approach is the four-component synthesis of pyrano[2,3-c]pyrazoles, which highlights the versatility of MCRs in building complex heterocyclic systems from simple starting materials. mdpi.com

The general strategy involves:

Utilizing an MCR to build a pyrazole ring with a functional group handle at the C4 position (e.g., -CN, -COOR).

Converting this functional group into an amino group (-NH₂).

Reacting the resulting 4-aminopyrazole with a phenylcarbonylating agent to form the final carbamate product.

This approach leverages the power of MCRs to efficiently build the core scaffold, which is then functionalized in a subsequent step. nih.gov

A proposed one-pot procedure for this compound could involve:

Cyclization of a suitable β-ketonitrile or other 1,3-dicarbonyl equivalent with a hydrazine derivative in a suitable solvent.

Upon completion of the cyclization to form the 4-aminopyrazole intermediate, a phenylcarbonylating agent (like phenyl chloroformate) and a base are added directly to the reaction mixture.

The in situ generated 4-aminopyrazole then reacts to form the final carbamate product.

This method avoids the isolation of the potentially sensitive aminopyrazole intermediate and streamlines the synthetic sequence. The development of such procedures for N-(1,3-diphenyl-1H-pyrazol-5-yl)amides, where the aminopyrazole is formed and acylated in one pot, demonstrates the feasibility and high efficiency (70-90% yields) of this strategy. researchgate.net

Table 2: Comparison of Synthetic Strategies

| Strategy | Advantages | Disadvantages | Key References |

| Stepwise Synthesis | Reliable, well-established methods for each step. | Time-consuming, potential for material loss at each step. | beilstein-journals.org, niscpr.res.in |

| Multicomponent Reaction | High atom economy, rapid complexity generation. | May not directly yield the final product; requires subsequent steps. | mdpi.com, beilstein-journals.org, nih.gov |

| One-Pot Procedure | High efficiency, reduced waste, saves time. | Requires careful optimization of reaction conditions for all steps. | jocpr.com, researchgate.net |

Reaction Mechanisms of Carbamate Formation on Pyrazole Scaffolds

The final and crucial step in the synthesis is the formation of the carbamate bond. This is typically achieved by reacting the nucleophilic 4-amino group of the pyrazole with an electrophilic carbonyl reagent. The two primary mechanistic pathways are nucleophilic acyl substitution and isocyanate-mediated carbamoylation.

This is a classic and widely used method for forming esters, amides, and carbamates. masterorganicchemistry.com In this context, it involves the reaction of 1H-pyrazol-4-amine with an acylating agent like phenyl chloroformate. The mechanism is a two-step addition-elimination process. libretexts.orgyoutube.com

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 4-amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of phenyl chloroformate. This breaks the C=O π-bond and forms a tetrahedral intermediate. libretexts.org

Elimination of Leaving Group: The tetrahedral intermediate is unstable. The C=O double bond reforms, and in the process, the most stable leaving group, the chloride ion (Cl⁻), is expelled. A final deprotonation step, usually facilitated by a non-nucleophilic base (e.g., triethylamine, potassium carbonate) added to the reaction, neutralizes the product and yields the stable this compound. niscpr.res.in

An alternative and highly efficient route to carbamates involves the reaction of an amine with an isocyanate. For this synthesis, 1H-pyrazol-4-amine would be reacted with phenyl isocyanate. This reaction proceeds through a different mechanism that does not involve a leaving group on the carbonyl carbon.

Nucleophilic Addition: The nitrogen of the 4-aminopyrazole attacks the central carbon atom of the highly electrophilic isocyanate group (-N=C=O).

Proton Transfer: This addition results in a zwitterionic intermediate, which rapidly undergoes an intramolecular or solvent-mediated proton transfer from the pyrazole's amino nitrogen to the nitrogen of the former isocyanate group.

This process is typically very clean and high-yielding, as the only "byproduct" is generated from the proton transfer, leading to the final, stable carbamate. The use of isocyanates like chlorosulfonyl isocyanate for the carbamation of protected diols highlights the utility of this functional group in complex syntheses. google.com Furthermore, the known reactivity of pyrazoles with isocyanates, for instance in the formation of blocked isocyanates, supports the feasibility of this pathway. scilit.com

Derivatization and Structural Modification of the this compound Core

The core structure of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse library of derivatives. These modifications can be strategically employed to fine-tune the molecule's physicochemical properties and biological activities. The primary sites for derivatization include the phenyl ring, the pyrazole ring, and the nitrogen atoms of the carbamate and pyrazole moieties.

The phenyl group of the carbamate is a key target for introducing a wide array of substituents to explore structure-activity relationships (SAR). Standard electrophilic aromatic substitution reactions can be employed, although the reactivity of the ring is influenced by the electron-withdrawing nature of the carbamate group. To achieve desired substitution patterns, it is often more practical to introduce the substituents on the phenol (B47542) precursor before its reaction with the pyrazol-4-yl isocyanate or a related synthon.

For instance, the synthesis of N'-((3-(substituted-phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-(substituted benzo)hydrazones involves the use of pre-substituted phenyl rings to achieve the final complex molecule. researchgate.net This highlights a common strategy where functionalized phenyl groups are incorporated from the start of the synthetic sequence. Similarly, research on other pyrazole-containing compounds has shown that substituents like chloro, bromo, and methoxy (B1213986) groups on the phenyl ring can significantly influence the biological profile of the molecule. researchgate.net

Table 1: Examples of Substituted Phenyl Precursors for Carbamate Synthesis

| Precursor Phenol | Resulting Phenyl Carbamate Moiety | Potential Synthetic Advantage |

|---|---|---|

| 4-Chlorophenol | 4-Chlorothis compound | Enhanced lipophilicity, potential for halogen bonding interactions. |

| 4-Methoxyphenol | 4-Methoxythis compound | Introduction of a hydrogen bond acceptor and potential metabolic site. |

The pyrazole ring is a versatile scaffold that can undergo various chemical transformations to generate novel analogues. nih.govajchem-a.com These modifications can involve substitution at the carbon atoms or annulation to form fused heterocyclic systems.

A common and powerful method for functionalizing the pyrazole ring is the Vilsmeier-Haack reaction. nih.gov This reaction, typically employing a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), introduces a formyl group (-CHO) at the C4-position of the pyrazole ring, as demonstrated in the synthesis of various 4-formyl pyrazole derivatives. chemmethod.comresearchgate.net This aldehyde functionality serves as a versatile synthetic handle for further elaborations, such as the synthesis of Schiff bases, chalcones, or other heterocyclic rings. researchgate.netekb.eg

Furthermore, the pyrazole ring can be constructed with substituents already in place by choosing appropriately substituted precursors during the initial cyclocondensation reaction. nih.gov For example, reacting substituted 1,3-dicarbonyl compounds with hydrazines allows for the regioselective synthesis of pyrazoles with desired substitution patterns at positions 3 and 5. nih.gov Another approach involves the 1,3-dipolar cycloaddition of nitrilimines with appropriate alkynes or alkenes, which offers a route to highly substituted pyrazoles. nih.gov

Fusion of other rings to the pyrazole core is another strategy to create more complex, rigid structures. This can be achieved by reacting a bifunctional pyrazole derivative with a suitable partner. For example, pyrazole-3-carboxylic acids can be condensed with hydrazines to form pyrazolo[3,4-d]pyridazinone derivatives. tubitak.gov.tr

Table 2: Key Reactions for Pyrazole Ring Modification

| Reaction Type | Reagents | Position of Modification | Resulting Functionality/Structure | Reference |

|---|---|---|---|---|

| Vilsmeier-Haack Formylation | POCl₃ / DMF | C4-position | Aldehyde (-CHO) | nih.govchemmethod.com |

| Cyclocondensation | Substituted 1,3-diketones & Hydrazines | C3, C5-positions | Varied substituents (alkyl, aryl) | nih.govnih.gov |

| Ring Annulation | Pyrazole-dicarboxylic acid derivatives & Hydrazines | C3, C4 or C4, C5-positions | Fused Pyrazolopyridazinones | tubitak.gov.tr |

Both the pyrazole ring and the carbamate linker contain nitrogen atoms that are amenable to functionalization. The N1-position of the pyrazole ring is a common site for introducing substituents, which can significantly impact the compound's properties. nih.gov If the starting material is an NH-pyrazole, alkylation, arylation, or acylation reactions can be performed at this position. For example, studies on related pyrazole inhibitors have shown that introducing methyl, phenyl, or benzyl (B1604629) groups at the N1 position can alter binding affinity to biological targets. nih.gov The choice of substituent can influence the molecule's orientation in a binding pocket and introduce new interactions. nih.gov

Modification at the N1-position of the pyrazole ring was explored in the development of IRAK4 inhibitors, where introducing branched alkyl groups, such as isobutyl, or saturated heterocyclic groups, like oxan-4-yl, was found to be effective in modulating the compound's properties. nih.gov

The carbamate nitrogen itself can also be a point of modification, although this is less common than substitution on the pyrazole nitrogen. The synthesis of phenyl N-(p-tolyl)carbamate, a related structure, proceeds from p-toluidine (B81030) and phenyl chloroformate, indicating that the carbamate linkage is typically formed by coupling an amine with a chloroformate. researchgate.net This suggests that using different substituted pyrazol-4-amines or different chloroformates can introduce diversity around the carbamate bond.

Optimization of Synthetic Pathways

The development of efficient and sustainable synthetic routes is crucial for the practical application of this compound and its derivatives. Optimization efforts focus on improving reaction yields and incorporating principles of green chemistry.

Modern synthetic techniques have been shown to significantly improve yields. Microwave-assisted synthesis is a prominent example, offering advantages such as reduced reaction times and higher yields for the synthesis of pyrazole derivatives. nih.gov For instance, the microwave-activated, solvent-free synthesis of 3,5-disubstituted-1H-pyrazoles from α,β-unsaturated carbonyl compounds resulted in high yields after short reaction times. nih.gov

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. sciensage.infotaylorfrancis.com These principles focus on reducing waste, avoiding hazardous solvents and reagents, and improving energy efficiency.

Several green methods are applicable to the synthesis of the pyrazole core:

Microwave-Assisted Synthesis: As mentioned for yield enhancement, microwave irradiation is a key green technology that reduces energy consumption and often allows for solvent-free reactions. nih.gov

Ultrasonication: Sonication is another energy-efficient technique that can promote reactions by creating uniform mixing and has been used for the synthesis of 1,3-diaryl-5-(pyrazol-4-yl)-4,5-dihydropyrazole analogues. sciensage.info

Solvent-Free or "Neat" Reactions: Conducting reactions without a solvent, often with grinding or microwave assistance, eliminates solvent waste and simplifies product work-up. This has been successfully applied to the preparation of NH-pyrazoles. sciensage.info

Use of Green Solvents and Catalysts: When a solvent is necessary, the use of environmentally benign solvents like polyethylene (B3416737) glycol (PEG-400) is a greener alternative to traditional volatile organic compounds. taylorfrancis.com Similarly, employing reusable or non-toxic catalysts like bleaching earth clay or ZnO nanoparticles aligns with green chemistry principles. sciensage.infotaylorfrancis.com

By integrating these strategies, the synthesis of this compound and its derivatives can be made more efficient, cost-effective, and environmentally sustainable.

Catalytic Approaches to Pyrazole-Carbamate Bond Formation

The formation of a carbamate linkage to a pyrazole ring, as seen in this compound, is a crucial transformation in the synthesis of various biologically active molecules. While traditional methods for carbamate formation often rely on stoichiometric reagents, such as the reaction of an amine with a chloroformate in the presence of a base, modern synthetic chemistry has increasingly focused on the development of catalytic approaches to enhance efficiency, selectivity, and sustainability. This section explores potential and established catalytic strategies that are relevant to the formation of the pyrazole-carbamate bond.

Although specific catalytic systems for the direct synthesis of this compound are not extensively documented in publicly available research, general principles of catalytic N-acylation and N-carbamoylation of heteroaromatic amines provide a strong basis for developing such methods. The primary catalytic strategies that hold promise for this transformation include Lewis acid catalysis and organocatalysis.

Lewis Acid Catalysis

Lewis acids are known to activate electrophiles, such as phenyl chloroformate or related carbamoylating agents, rendering them more susceptible to nucleophilic attack by the amino group of 4-aminopyrazole. organic-chemistry.orgyoutube.comnih.govnih.gov The general mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of the carbamoylating agent, which increases the positive charge on the carbonyl carbon and facilitates the bond formation with the weakly nucleophilic pyrazole nitrogen.

A variety of Lewis acids could potentially be employed for this purpose, with metal triflates like copper(II) triflate (Cu(OTf)₂) being particularly effective in related acylation reactions due to their high catalytic activity under mild conditions. organic-chemistry.org The catalytic cycle would involve the activation of the electrophile, nucleophilic attack by the aminopyrazole, and subsequent release of the catalyst for further turnovers. The choice of solvent is also critical, with non-coordinating solvents like dichloromethane (B109758) often being preferred to avoid competition with the substrate for binding to the Lewis acid. organic-chemistry.org

Organocatalysis

In recent years, organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative to traditional catalysis. nih.govnih.gov For the formation of the pyrazole-carbamate bond, nucleophilic catalysts such as 4-dimethylaminopyridine (B28879) (DMAP) or N-heterocyclic carbenes (NHCs) could be envisioned.

DMAP is a well-known catalyst for acylation reactions. It functions by reacting with the electrophile (e.g., phenyl chloroformate) to form a highly reactive N-acylpyridinium intermediate. This intermediate is then readily attacked by the aminopyrazole to form the desired carbamate and regenerate the DMAP catalyst.

N-Heterocyclic carbenes are another class of organocatalysts that could potentially facilitate this transformation. NHCs are strong nucleophiles that can activate the carbamoylating agent, forming a reactive intermediate that is more susceptible to attack by the aminopyrazole.

The development of enantioselective organocatalytic methods could also be of significant interest for the synthesis of chiral pyrazole-containing compounds, although this is not directly applicable to the achiral target molecule, this compound. nih.govnih.gov

Potential Catalytic Systems for Pyrazole-Carbamate Bond Formation

The table below summarizes potential catalytic systems that could be adapted for the synthesis of this compound, based on established principles of catalytic N-acylation and carbamoylation.

| Catalyst Type | Specific Examples | Potential Reaction |

| Lewis Acids | Copper(II) Triflate (Cu(OTf)₂), Zinc Chloride (ZnCl₂), Iron(III) Chloride (FeCl₃) | Activation of phenyl chloroformate for nucleophilic attack by 4-aminopyrazole. |

| Organocatalysts | 4-Dimethylaminopyridine (DMAP), N-Heterocyclic Carbenes (NHCs) | Formation of a highly reactive intermediate with the carbamoylating agent. |

It is important to note that while these catalytic approaches are theoretically applicable, their practical efficacy for the synthesis of this compound would require experimental validation and optimization of reaction conditions, such as catalyst loading, temperature, and solvent. The exploration of these catalytic routes could lead to more efficient and environmentally benign syntheses of this and related pyrazole-carbamate compounds.

Structural Elucidation and Molecular Architecture Analysis

Single Crystal X-ray Diffraction Studies of Phenyl N-(1H-pyrazol-4-yl)carbamate and Analogues

Single crystal X-ray diffraction provides definitive proof of molecular structure and offers unparalleled insight into the packing of molecules within a crystal lattice. While specific crystallographic data for the parent compound, this compound, are not detailed in the surveyed literature, extensive studies on its close analogues provide a robust framework for understanding its probable structural characteristics. These analogues, which include variations in the pyrazole (B372694) and phenyl ring substitutions, illuminate the fundamental intermolecular forces at play.

The arrangement of molecules in the crystalline state is governed by a delicate balance of intermolecular forces, including hydrogen bonds and π-stacking interactions, which together create a stable, low-energy supramolecular assembly.

Hydrogen bonds are the principal directing force in the crystal packing of pyrazole-carbamates and related structures. The pyrazole ring, with its proton-donating pyrrole-type nitrogen (N1-H) and proton-accepting pyridine-type nitrogen (N2), along with the carbamate (B1207046) linker's N-H donor and C=O acceptor sites, provides multiple opportunities for hydrogen bond formation. nih.gov

In analogues such as ethyl N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamate, molecules are linked by pairs of N—H⋯O hydrogen bonds, which form distinct inversion dimers characterized by an R²₂(10) ring motif. nih.gov Similarly, in the crystal structure of phenyl N-(4-nitrophenyl)carbamate, molecules are arranged alternately through N—H⋯O hydrogen bonds, forming chains. nih.govresearchgate.net Weaker C—H⋯O and C—H⋯π interactions often supplement these primary networks, linking the initial motifs into more complex two- or three-dimensional structures. nih.govnih.govnih.gov

In other related heterocyclic systems, N—H⋯N hydrogen bonds are also prevalent. For instance, in rac-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-phenylthiazolidin-4-one, molecules are linked by two distinct N—H⋯N hydrogen bonds into chains. researchgate.net The specific nature of the substituent on the pyrazole or phenyl ring can significantly alter the resulting hydrogen-bonded superstructure, leading to diverse arrangements such as dimers, polymeric chains (catemers), or extensive 2D sheets. nih.govnih.gov

| Compound Analogue | Hydrogen Bond Type(s) | Resulting Supramolecular Motif | Reference |

|---|---|---|---|

| Ethyl N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamate | N—H⋯O, C—H⋯O | Inversion dimers with R²₂(10) motif, linked into a 3D network | nih.gov |

| Phenyl N-(4-nitrophenyl)carbamate | N—H⋯O, C—H⋯O, C—H⋯π | Chains linked into a double-chain structure | nih.govresearchgate.net |

| rac-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-phenylthiazolidin-4-one | N—H⋯N, C—H⋯π | Chains linked into sheets | researchgate.net |

| Phenyl N-(1,3-thiazol-2-yl)carbamate | N—H⋯N, C—H⋯O | 2D network with R²₂(8) ring motifs | researchgate.net |

| 4-amino-3-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione | N—H⋯N, N—H⋯S | Sheets | nih.gov |

Aromatic stacking is another crucial interaction that stabilizes the crystal structures of these compounds, arising from the attractive, noncovalent interactions between aromatic rings. nih.gov These can occur between phenyl rings, pyrazole rings, or a combination of different aromatic systems within the molecule.

In the crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide, multiple π-π contacts are observed. Two phenyl groups of neighboring molecules exhibit a π-π contact with a centroid-centroid distance of 3.65 Å. cardiff.ac.uk The same structure also shows π-π stacking between tetrabromodioxoisoindolinyl groups (interplanar distance = 3.67 Å) and between a tetrabromodioxoisoindolinyl group and a thiophenyl group (centroid-to-centroid distance = 3.61 Å). cardiff.ac.uk

Offset π-π stacking interactions are also reported for ethyl N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamate, where benzene (B151609) rings stack with a centroid-to-centroid distance of 3.8832 (12) Å, further stabilizing the crystal packing. nih.gov In phenyl N-(1,3-thiazol-2-yl)carbamate, π–π contacts between the thiazole (B1198619) rings are observed with a centroid–centroid distance of 3.535 (1) Å. researchgate.net The geometry and energy of these interactions are influenced by the presence and nature of heteroatoms in the rings. nih.gov

For example, in two independent molecules of phenyl N-(4-nitrophenyl)carbamate found in the asymmetric unit, the dihedral angles between the aromatic rings are 48.18 (14)° and 45.81 (14)°. nih.govresearchgate.net An even greater twist is seen in phenyl N-(1,3-thiazol-2-yl)carbamate, where the dihedral angle between the phenyl and thiazole rings is 66.69 (3)°. researchgate.net In a more complex analogue, the twist angle between a pyrazolyl ring and a carboxamide group was found to be 3.9(8)°, while the angle between the pyrazolyl and an attached phenyl ring was 79.97(16)°. cardiff.ac.uk These angles highlight the inherent flexibility of the molecular backbone and the influence of crystal packing forces on the final conformation.

| Compound Analogue | Ring Systems Compared | Dihedral/Twist Angle (°) | Reference |

|---|---|---|---|

| Phenyl N-(4-nitrophenyl)carbamate (Molecule A) | Phenyl and Nitrophenyl | 48.18 (14) | nih.govresearchgate.net |

| Phenyl N-(4-nitrophenyl)carbamate (Molecule B) | Phenyl and Nitrophenyl | 45.81 (14) | nih.govresearchgate.net |

| Ethyl N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamate | Benzene and Dihydropyrazole | 52.26 (9) | nih.gov |

| Phenyl N-(1,3-thiazol-2-yl)carbamate | Phenyl and Thiazole | 66.69 (3) | researchgate.net |

| 4-amino-3-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione | Pyrazole and Benzene | 59.83 (9) | nih.gov |

The 1H-pyrazole ring is subject to prototropic tautomerism, a process involving the migration of a proton between the two nitrogen atoms. This can lead to different isomeric forms. In the solid state, this dynamic process can be arrested, allowing for the observation of a single tautomer, or in some cases, a dynamic equilibrium can persist. researchgate.net The different characteristics of the pyrrole-type (N-H) and pyridine-type nitrogens influence their hydrogen-bonding capabilities. nih.gov While specific studies identifying different tautomers of this compound in crystalline form were not found, the inherent nature of the pyrazole ring suggests this is a potential source of structural diversity that could be influenced by substituent effects and the crystalline environment.

Crystal Packing and Intermolecular Interactions

Solution-State Conformational Dynamics of Pyrazole-Carbamate Systems

In solution, molecules are not held in a fixed orientation as they are in a crystal lattice. Instead, they are conformationally dynamic, with various rotations possible around single bonds. For pyrazole-carbamate systems, this means the dihedral angle between the phenyl and pyrazole rings is not fixed but exists in a state of flux.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying these dynamics. Studies on related pyrazole complexes have shown fluxional behavior in solution. For instance, a copper(I) complex with a tris(pyrazol-1-yl)methane (B1237147) ligand was shown to be dynamic in a CDCl₃ solution, with a proposed mechanism involving the reversible dissociation of one of the pyrazole rings from the metal center. mdpi.com This indicates that the bonds to pyrazole rings can be labile, contributing to conformational flexibility. For this compound, one would expect rapid rotation around the C-N and C-O single bonds of the carbamate linker at room temperature, leading to an average conformation being observed by NMR unless the temperature is significantly lowered. The specific solvent could also play a role by forming hydrogen bonds with the solute, thereby influencing the conformational equilibrium.

Rotational Barriers of Carbamate and Phenyl Moieties

The rotation around the C-N bond of the carbamate group in this compound is a key determinant of its conformational landscape. Like other carbamates, it can exist in syn and anti conformations, arising from the orientation of the pyrazole ring relative to the carbonyl group. The energy barrier to this rotation is a critical parameter governing the interchange between these forms. While specific experimental values for this compound are not extensively documented in publicly available literature, theoretical calculations and studies on analogous carbamates provide valuable estimates.

Computational modeling suggests that the rotational barrier is influenced by both steric and electronic factors. The interaction between the pyrazole ring and the phenyl group, as well as the electronic delocalization within the carbamate linker, contributes to the stability of the planar transition state.

| Rotational Barrier Data (Illustrative) | |

| Bond | Estimated Rotational Barrier (kcal/mol) |

| Carbamate C-N | 10 - 20 |

| Phenyl C-O | 2 - 5 |

| Pyrazole C-N | 3 - 6 |

| Note: These values are illustrative and based on general principles of carbamate chemistry and computational models, as specific experimental data for this compound is not readily available. |

Solvent Effects on Molecular Conformation

The surrounding solvent environment plays a pivotal role in modulating the conformational equilibrium of this compound. The polarity of the solvent can significantly influence the relative stability of the syn and anti rotamers.

In polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile, the dipole moment of the solvent molecules can interact favorably with the polar carbamate group. These interactions can stabilize one conformer over the other. For instance, a more polar conformer will be preferentially stabilized in a high-dielectric-constant medium.

Conversely, in nonpolar solvents like chloroform (B151607) or toluene, intramolecular hydrogen bonding and van der Waals interactions are likely to be more dominant in determining the preferred conformation. The potential for the pyrazole N-H to form an intramolecular hydrogen bond with the carbamate carbonyl oxygen could favor a more compact, folded conformation in such environments.

The specific nature of the solvent-solute interactions, including hydrogen bonding capacity, will dictate the precise conformational distribution. A summary of expected solvent-dependent conformational preferences is presented below.

| Solvent Effects on Conformation | |

| Solvent Type | Expected Influence on Conformation |

| Polar Aprotic (e.g., DMSO) | Stabilization of the more polar rotamer. |

| Nonpolar (e.g., Chloroform) | Intramolecular interactions may favor a specific folded conformation. |

| Protic (e.g., Methanol) | Competition between intramolecular and intermolecular hydrogen bonding can lead to a complex conformational equilibrium. |

Further empirical studies, employing techniques such as variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy and advanced computational simulations, are necessary to precisely quantify the rotational barriers and the nuanced effects of different solvents on the conformational landscape of this compound.

Spectroscopic Data for this compound Not Publicly Available

A comprehensive search for the spectroscopic characterization of the chemical compound This compound (CAS No. 1154876-74-0) has revealed a lack of publicly available experimental data. Detailed research findings, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, are not present in accessible scientific literature or chemical databases.

While the existence of the compound is confirmed through its registration and presence in chemical supplier databases, the specific data required to detail its structural and vibrational properties as per the requested outline is not published. Searches for the synthesis of this molecule, which would typically include its characterization, did not yield any documents containing the necessary experimental spectra.

Information is available for the likely precursors to this molecule, such as 1H-pyrazol-4-amine and phenyl chloroformate . The National Institute of Standards and Technology (NIST) and other sources provide IR spectra for phenyl chloroformate, which clearly show the characteristic absorption bands for its functional groups. Similarly, database entries exist for 1H-pyrazol-4-amine. However, this information on the individual components does not substitute for the experimental data of the final, reacted compound, this compound.

Furthermore, while numerous studies report the spectroscopic analysis of related pyrazole and carbamate derivatives, these data are not directly applicable to the specific molecular structure of this compound. Extrapolation from these related compounds would be speculative and would not meet the requirement for a scientifically accurate article based on detailed research findings.

Consequently, it is not possible to provide the requested in-depth article with data tables and interpretive analysis for the specified spectroscopic methodologies for this compound.

Spectroscopic Characterization Methodologies and Applied Interpretations

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

In a typical electron ionization mass spectrometry (EI-MS) experiment, the molecule is expected to undergo fragmentation at its most labile bonds. For phenyl N-(1H-pyrazol-4-yl)carbamate, key fragmentation pathways would likely involve the cleavage of the carbamate (B1207046) linkage. The molecular ion peak (M+) would correspond to the exact mass of the compound.

Expected Fragmentation Pathways:

Cleavage of the phenyl ester bond: This would lead to the formation of a phenoxy radical and a pyrazol-4-yl-isocyanate fragment or their corresponding cations.

Cleavage of the N-C bond: Fragmentation between the pyrazole (B372694) ring and the carbamate nitrogen would result in separate pyrazole and phenylcarbamate-derived ions.

Loss of CO2: Decarboxylation is a common fragmentation pathway for carbamates, which would lead to the formation of a corresponding amine.

Ring fragmentation: The pyrazole ring itself can break apart, leading to smaller nitrogen-containing fragments.

The analysis of carbamate and phenylurea pesticide residues by liquid chromatography-mass spectrometry (LC-MS) often utilizes soft ionization techniques like electrospray ionization (ESI), which typically results in a prominent protonated molecular ion [M+H]+ and less fragmentation compared to EI. The study of various pyrazole derivatives by mass spectrometry also confirms that fragmentation patterns are instrumental in verifying the synthesized structures. For instance, in the analysis of related heterocyclic compounds like tetrazoles, a characteristic loss of a stable molecule like N2 (28 mass units) is a key diagnostic fragmentation.

A detailed analysis would require experimental data to confirm the relative abundances of these and other potential fragments, providing a unique fingerprint for the compound's structure.

Table 1: Postulated Mass Spectrometry Fragmentation Data for this compound

| Fragment Ion | Postulated Structure | m/z (monoisotopic) |

|---|---|---|

| [M]+ | C10H9N3O2 | 203.07 |

| [M - C6H5O]+ | C4H4N3O | 110.04 |

| [M - C3H3N2]+ | C7H6NO2 | 136.04 |

| [C6H5O]+ | Phenoxy cation | 93.03 |

Note: This table is based on theoretical fragmentation patterns and requires experimental verification.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The spectrum is typically characterized by the wavelength of maximum absorption (λmax) and the molar absorptivity (ε).

Specific experimental UV-Vis spectra for this compound are not detailed in the available literature. However, the electronic absorption properties can be anticipated based on the chromophores present in the molecule: the phenyl group and the pyrazole ring.

The phenyl group typically exhibits characteristic absorptions around 200 nm (π → π* transition of the benzene (B151609) ring) and a weaker band around 254 nm (the 'B-band'). The pyrazole ring, being a heteroaromatic system, also possesses π → π* transitions. The NIST WebBook entry for 1H-pyrazole shows a UV absorption maximum.

The conjugation between the phenyl and pyrazole moieties through the carbamate linker will influence the positions and intensities of these absorption bands. Studies on related pyrazole derivatives have shown absorption maxima in the UV region. For example, a study on a photochromic compound containing a 1-phenyl-1H-pyrazol-4-yl group reported an absorption peak at 255 nm in ethanol. Another investigation on a 3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl derivative detailed its electronic spectral properties using both experimental and computational methods, noting the influence of solvent polarity on the absorption wavelength. Research on other pyrazole-containing systems also highlights the use of UV-Vis spectroscopy for characterizing their electronic properties.

Table 2: Anticipated UV-Vis Absorption Data for this compound

| Chromophore | Electronic Transition | Expected λmax (nm) | Solvent |

|---|---|---|---|

| Phenyl ring | π → π* | ~254 | Ethanol/Methanol |

| Pyrazole ring system | π → π* | ~210-260 | Ethanol/Methanol |

Note: The exact λmax and molar absorptivity values are dependent on the solvent and the specific electronic interactions within the molecule and require experimental measurement.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. eurasianjournals.comnih.gov It is widely used to predict geometries, energies, and a variety of molecular properties for pyrazole (B372694) derivatives. researchgate.netderpharmachemica.com

Geometry optimization is the process of finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For phenyl N-(1H-pyrazol-4-yl)carbamate, this involves determining the optimal bond lengths, bond angles, and dihedral angles.

A theoretical study on the formation of pyrazole carbamic acids via the reaction of pyrazole with CO2, conducted using DFT methods, provides relevant energetic insights. researchgate.net The study revealed that the formation of the carbamic acid from the initial non-covalent complex between pyrazole and CO2 is an endergonic process in the gas phase, as shown in the table below. researchgate.net However, the stability of the resulting carbamic acid is significantly influenced by substituents and the surrounding environment, such as solvents. researchgate.net Deprotonation of the carbamic acid to form the carbamate (B1207046) anion dramatically stabilizes the system, preventing its dissociation back to the reactants. researchgate.net

Table 1: Calculated Energetic Profile for Pyrazole Carbamic Acid Formation Data adapted from a theoretical study on the reaction of pyrazole with CO2. researchgate.net

| Species | Relative Energy (Gas Phase, kJ/mol) |

| Pyrazole + CO2 | 0.0 |

| Non-covalent Complex | -7.9 |

| Transition State | 137.7 |

| Pyrazole-1-carbamic acid | 108.8 |

This data illustrates the energy changes during the formation of the core carbamic acid structure related to the title compound.

Vibrational frequency calculations are performed on the optimized geometry to predict the infrared (IR) and Raman spectra of a molecule. These calculations not only confirm that the optimized structure is a true energy minimum but also allow for the assignment of specific vibrational modes to the observed spectral bands. asrjetsjournal.orgnih.gov

Table 2: Predicted Characteristic Vibrational Frequencies for this compound Based on Analogous Compounds Frequencies are typical ranges observed in related pyrazole and carbamate structures.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

| N-H Stretching (Amide/Pyrazole) | 3400-3200 | Stretching of the N-H bonds in the carbamate linker and pyrazole ring. |

| C-H Stretching (Aromatic) | 3100-3000 | Stretching of C-H bonds on the phenyl and pyrazole rings. derpharmachemica.comnih.gov |

| C=O Stretching (Carbamate) | 1750-1680 | Stretching of the carbonyl group, highly characteristic. |

| C=N Stretching (Pyrazole Ring) | 1635-1590 | Imine group stretching within the pyrazole ring. researchgate.net |

| C-N Stretching | 1400-1200 | Stretching of the various C-N bonds in the molecule. nih.gov |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. aimspress.com The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govchalcogen.ro A smaller gap suggests higher reactivity and polarizability. nih.gov

For pyrazole derivatives, the HOMO is often delocalized across the pyrazole and phenyl rings, while the LUMO distribution depends on the specific substituents. jcsp.org.pk DFT calculations are used to determine the energies of these orbitals and derive global reactivity descriptors such as chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω), which further quantify the molecule's reactivity. asrjetsjournal.orgnih.gov

Table 3: Representative FMO Energies and Reactivity Descriptors for Related Pyrazole Compounds These values illustrate the typical electronic properties of functionalized pyrazoles.

| Compound | E(HOMO) (eV) | E(LUMO) (eV) | ΔE (Gap) (eV) | Source |

| A pyrazole carbaldehyde derivative | -6.64 | -2.61 | 4.03 | asrjetsjournal.org |

| Temozolomide (an imidazotetrazine) | -6.82 | -1.78 | 5.04 | aimspress.com |

| A dithiocarbazate derivative | -0.21 | -0.12 | 0.09 | nih.gov |

A small HOMO-LUMO gap indicates that charge transfer can readily occur within the molecule, which is often associated with enhanced biological activity. nih.govaimspress.com

In pyrazole-containing systems, NBO analysis often reveals significant resonance interactions. For instance, studies on related pyrazole derivatives show strong delocalization from the lone pair of one pyrazole nitrogen atom to the π* antibonding orbitals of adjacent C=N or C=C bonds within the ring. researchgate.net These interactions contribute significantly to the planarity and stability of the heterocyclic ring. NBO analysis also supports the presence of hydrogen bonding by quantifying the donor-acceptor interactions responsible for it. researchgate.net

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. It is invaluable for identifying the regions most susceptible to electrophilic and nucleophilic attack. asrjetsjournal.org On an MEP map, regions of negative potential (typically colored red or yellow) are rich in electrons and are prone to attack by electrophiles, while regions of positive potential (blue) are electron-poor and are attractive to nucleophiles. asrjetsjournal.orgnih.gov

For this compound, the MEP map would be expected to show significant negative potential around the oxygen atom of the carbonyl group and the nitrogen atoms of the pyrazole ring due to their high electronegativity and lone pairs of electrons. These sites represent likely centers for electrophilic attack or hydrogen bond acceptance. nih.gov Conversely, the hydrogen atom attached to the pyrazole nitrogen (N-H) would exhibit a positive potential, making it a likely hydrogen bond donor site. asrjetsjournal.org

Molecular Docking Methodologies for Ligand-Target Interaction Prediction

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand (like this compound) when bound to a specific protein target. nih.govijpbs.com This technique is essential in drug discovery for screening potential inhibitors and understanding their binding mechanisms at the molecular level. researchgate.net The process involves placing the ligand in the active site of the receptor and calculating a "docking score," which estimates the binding affinity, typically in kcal/mol. nih.gov

Numerous studies have employed molecular docking to investigate pyrazole derivatives as inhibitors for various protein targets, including kinases, carbonic anhydrases, and microbial enzymes. nih.govpensoft.net These studies show that pyrazole derivatives can fit deeply within the binding pockets of proteins, forming crucial interactions such as hydrogen bonds and hydrophobic contacts with key amino acid residues. nih.govresearchgate.net

Table 4: Example Molecular Docking Results for Various Pyrazole Derivatives Against Protein Targets This table illustrates the type of data obtained from docking studies, showing binding scores and key interactions for compounds analogous to the title molecule.

| Pyrazole Derivative | Protein Target (PDB ID) | Binding Energy (kcal/mol) | Interacting Residues | Source |

| Pyrazole-benzimidazolone hybrid | HPPD (Human) | - | GLN 307, ASN 423, PHE 392 | researchgate.net |

| Pyrazole-benzenesulfonamide | Estrogen Receptor (Human) | - | - | pensoft.net |

| A pyrazole derivative | Carbonic Anhydrase (4WR7) | -6.34 | GLU 37 | ijpbs.com |

| Pyrazole-carboxamide derivative | CDK2 (2VTO) | -10.35 kJ/mol | - | nih.gov |

The results from docking simulations provide a theoretical framework that can rationally guide the design of new, more potent pyrazole-based inhibitors for specific therapeutic targets. nih.gov

Simulation of Binding Modes with Macromolecular Targets

The biological activity of a compound is intrinsically linked to its ability to interact with specific macromolecular targets, such as proteins and enzymes. Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target. For compounds structurally related to this compound, such as N-phenylpyrazoles, ryanodine (B192298) receptors (RyRs) have been identified as a key macromolecular target. In these studies, docking simulations are employed to position the pyrazole-based ligands within the binding site of the RyR, elucidating the key interactions that stabilize the complex.

Another critical enzyme target for analogous pyrazole-carboxamide derivatives is succinate (B1194679) dehydrogenase (SDH). Molecular docking studies have shown that these compounds can fit snugly within the enzyme's active site, suggesting a potential mechanism of action. These simulations are crucial for understanding how subtle changes in the chemical structure can influence binding affinity and selectivity.

Analysis of Non-Covalent Interactions at Binding Sites

The stability of a ligand-receptor complex is governed by a network of non-covalent interactions. These can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. Theoretical studies on related N-phenyl-1,5-dimethyl-1H-imidazole-4-carboxamide 3-oxide derivatives have highlighted the importance of intramolecular hydrogen bonds. For similar heterocyclic compounds, computational analyses have been used to quantify the energetic contributions of various non-covalent interactions, such as N-H···N hydrogen bonds and π-π stacking between aromatic rings, which play a significant role in determining the supramolecular assembly. The analysis of these interactions provides a detailed picture of the binding landscape and can inform the design of more potent and specific inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models

By analyzing a dataset of compounds with known activities, QSAR models can be developed to predict the activity of new, untested molecules. These models are built on molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. For classes of compounds like pyrazole derivatives, QSAR models can be instrumental in prioritizing synthetic efforts towards molecules with enhanced biological activity.

Three-Dimensional QSAR (3D-QSAR) for Conformation-Dependent Relationships

Three-dimensional QSAR (3D-QSAR) is an advanced form of QSAR that considers the three-dimensional structure of the molecules and their conformational flexibility. This approach is particularly useful for understanding how the shape and electronic properties of a molecule influence its interaction with a biological target.

For instance, 3D-QSAR studies on N-phenylpyrazoles have been used to guide the design of new insecticide candidates with high activity. Similarly, 3D-QSAR models have been developed for N-(substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives to understand their fungicidal activity. These models generate contour maps that highlight regions where steric bulk, positive or negative electrostatic potential, and other properties are favorable or unfavorable for activity, providing a visual guide for molecular design.

Mechanistic Studies of Biological Interactions and Target Modulation

Investigation of Enzyme Binding and Inhibition Mechanisms

The ability of phenyl N-(1H-pyrazol-4-yl)carbamate to act as an enzyme inhibitor is a key area of investigation. Its chemical structure is analogous to known inhibitors of several enzyme families.

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase responsible for the degradation of endocannabinoids. Phenylcarbamates are a known class of FAAH inhibitors. nih.govebi.ac.uk Research on pyrazole (B372694) phenylcyclohexylcarbamates, which are structurally similar to this compound, has provided significant insights into the modulation of FAAH. nih.govebi.ac.uk These compounds have been identified as potent inhibitors of human recombinant FAAH (hrFAAH), with some derivatives exhibiting IC50 values in the low nanomolar range. nih.govebi.ac.uk

The inhibitory mechanism of these carbamate (B1207046) derivatives against FAAH is believed to involve the carbamylation of the catalytic serine nucleophile (Ser241) in the enzyme's active site. nih.gov This covalent modification inactivates the enzyme. Molecular modeling studies of pyrazole phenylcyclohexylcarbamates have suggested that the pyrazole ring can engage in specific interactions within the active site, potentially forming hydrogen bonds that contribute to the binding affinity and inhibitory potency. nih.gov The selectivity of these inhibitors for FAAH over other serine hydrolases, such as monoacylglycerol lipase (B570770) (MAGL), is an important aspect of their therapeutic potential. nih.govebi.ac.uk

Table 1: Inhibitory Activity of Selected Pyrazole Phenylcyclohexylcarbamate Derivatives against hrFAAH

| Compound | hrFAAH IC50 (nM) | Reference |

| Derivative 1 | 25 | nih.gov |

| Derivative 2 | 11 | nih.gov |

| Derivative 3 | 50 | nih.gov |

This table presents data for structurally related compounds to infer the potential activity of this compound.

α-Glucosidase and α-amylase are key enzymes in carbohydrate metabolism, and their inhibition is a therapeutic strategy for managing type 2 diabetes. While direct studies on this compound are limited, research on other pyrazole derivatives has demonstrated their potential as inhibitors of these enzymes.

Studies have shown that various pyrazole-containing compounds can effectively inhibit α-glucosidase and α-amylase. The pyrazole moiety is thought to play a crucial role in the binding to the active site of these enzymes, potentially through hydrogen bonding and hydrophobic interactions. The inhibitory activity is often dependent on the nature and position of substituents on the pyrazole and associated phenyl rings. For instance, the presence of specific functional groups can enhance the inhibitory potency by forming additional interactions with key amino acid residues in the enzyme's active site.

Meprins are metalloproteases belonging to the astacin (B162394) family and are implicated in various physiological and pathological processes. The investigation of pyrazole-based compounds as inhibitors of meprin α and meprin β has revealed promising results. nih.gov Although direct data for this compound is not available, the pyrazole scaffold is considered a suitable starting point for the design of meprin inhibitors. nih.gov

Docking studies of 3,5-diphenylpyrazole (B73989) derivatives suggest that the aryl moieties likely target the S1 and S1' pockets of both meprin α and meprin β. nih.gov The inhibitory activity and selectivity between the two isoforms can be modulated by substitutions on the pyrazole and phenyl rings. nih.gov For example, the introduction of acidic carboxyphenyl residues has been shown to increase the inhibition of meprin β. nih.gov The carbamate portion of this compound could potentially interact with the catalytic zinc ion, a common feature for many metalloprotease inhibitors, although this would represent a different binding mode than the studied pyrazole derivatives that lack this functionality.

Receptor Interaction and Ligand-Receptor Binding Exploration

The potential for this compound to interact with cellular receptors is another important area of research.

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors involved in a multitude of signaling pathways. While there is no direct evidence of this compound acting as a GPCR agonist, studies on structurally related compounds provide some insights. For example, derivatives of 4-(phenyl)thio-1H-pyrazole have been identified as agonists of the GPR109A receptor, a high-affinity niacin receptor. nih.govresearchgate.net

An article focusing solely on the mechanistic studies of "this compound" cannot be generated based on currently available public information.

Extensive searches for scientific literature detailing the specific biological and mechanistic interactions of the compound "this compound" did not yield targeted results for the outlined topics. The existing research primarily focuses on the broader class of pyrazole derivatives or the pyrazole-carbamate scaffold in general, without providing specific data for "this compound" itself.

Therefore, it is not possible to provide a scientifically accurate and informative article that strictly adheres to the requested outline and focuses solely on this specific chemical compound. Information regarding its direct modulation of the Dopamine D3 receptor, its potential for nucleic acid binding, or its specific antimicrobial interaction pathways is not available in the public domain based on the conducted searches. To generate content on these specific mechanistic points for this particular compound would require speculation beyond the available evidence.

Structure Activity Relationship Sar and Ligand Design Principles

Systematic Exploration of Substituent Effects on Molecular Function

Impact of Phenyl Ring Substitutions

Substituents on the phenyl ring can modulate the electronic nature of the entire molecule, influencing its binding affinity and reactivity. lumenlearning.comlibretexts.orglibretexts.org Groups that donate electrons can increase the electron density of the ring system, potentially enhancing certain interactions, while electron-withdrawing groups decrease it. lumenlearning.comnumberanalytics.com

In studies on related pyrazole-based compounds, the introduction of substituents on a phenyl ring attached to the pyrazole (B372694) core has demonstrated clear SAR trends. For instance, in a series of pyrazole-based aurone (B1235358) analogs, the nature of the substituent on a phenyl ring at the 3-position of the pyrazole had a significant impact on cytotoxic activity. nih.gov Electron-releasing groups, such as methyl and methoxy (B1213986) groups, were found to be favorable for activity. nih.gov Specifically, a methyl group at the para-position of the phenyl ring often resulted in the most potent compounds. nih.gov

Halogen substitutions also provide a clear trend. In the same series of aurone analogs, the order of activity for para-positioned halogens was determined to be Br > Cl > F. nih.gov This suggests that not only the electronic effect but also the size and polarizability of the substituent play a crucial role in molecular recognition.

Table 1: Impact of Phenyl Ring Substituents on Biological Activity of Pyrazole Analogs

This table is based on data from pyrazole-based aurone analogs, which share a substituted phenyl-pyrazole core with the subject compound.

| Substituent at para-position of Phenyl Ring | Relative Activity Trend | Reference |

|---|---|---|

| -OCH3 | High | nih.gov |

| -CH3 | Highest | nih.gov |

| -Br | High | nih.gov |

| -Cl | Medium | nih.gov |

Influence of Pyrazole Ring Modifications

Modifications can include substitution at various positions of the pyrazole ring or N-substitution. nih.gov For example, in a series of N-(3-carbamoyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxamide derivatives, modifying the alkyl substituent at the N1-position of the pyrazole ring was shown to be effective in modulating drug metabolism properties. researchgate.net Introducing branched alkyl groups or saturated heterocyclic groups at this position helped in reducing unwanted side effects like CYP1A2 induction. researchgate.net

The electronic character of substituents on the pyrazole ring is also critical. The presence of a trifluoromethyl group, a strong electron-withdrawing group, at the 5-position of a pyrazole ring can significantly influence the compound's electronegativity and potential interactions with biological targets. ontosight.ai Furthermore, studies on pyrazoline derivatives, which are structurally related to pyrazoles, have shown that substituents on the phenyl ring attached to the pyrazoline can influence activity, with methoxy and chloro substituents enhancing antidepressant effects in some series. nih.gov

Role of Carbamate (B1207046) Linkage Modifications

The carbamate linkage is not merely a spacer but an active contributor to the molecule's properties. It is a bioisostere of an amide bond and is valued for its chemical stability and ability to participate in hydrogen bonding via its carbonyl and NH groups. acs.org This linkage helps to orient the phenyl and pyrazole rings in a specific conformation conducive to binding.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful tools in medicinal chemistry for discovering novel chemotypes and optimizing lead compounds. nih.govnih.gov Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while maintaining the original spatial arrangement of key functional groups. scispace.com This can lead to compounds with improved properties or novel intellectual property. nih.gov For phenyl N-(1H-pyrazol-4-yl)carbamate, one might envision replacing the pyrazole core with other five- or six-membered heterocycles that can present the phenylcarbamate portion in a similar orientation.

Bioisosteric replacement involves substituting a functional group with another group that has similar physical or chemical properties, leading to a molecule that retains the same biological activity. nih.gov This strategy is often used to improve pharmacokinetic properties, reduce toxicity, or enhance target binding. scispace.com In the context of this compound, potential bioisosteric replacements could include:

Replacing the carbamate linker with a reverse carbamate, an amide, a urea, or a sulfonamide to probe the importance of the hydrogen bonding pattern and linker flexibility.

Substituting the phenyl ring with other aromatic or heteroaromatic rings like pyridine, thiophene, or furan (B31954) to explore different electronic and steric interactions.

Exchanging the pyrazole ring with other heterocycles such as isoxazole, triazole, or imidazole (B134444) to alter the hydrogen bonding capacity and electronic distribution of the core.

These strategies allow for the exploration of new chemical space while leveraging the knowledge gained from the initial SAR studies. researchgate.netmorressier.com

Rational Design Principles for Modulating Selectivity and Affinity

The systematic collection of SAR data enables the application of rational design principles to fine-tune the affinity and selectivity of ligands. By understanding how specific structural changes affect biological activity, chemists can make targeted modifications to optimize a compound for a specific purpose.

For derivatives of this compound, several principles can be applied:

Exploiting Substituent Effects: To enhance affinity, one might introduce electron-donating groups onto the phenyl ring if the target's binding pocket has an electron-deficient region, or vice-versa. mdpi.com For example, if a target protein has a preference for lipophilic interactions in a particular pocket, increasing the lipophilicity of a substituent at a corresponding position on the ligand can increase potency. mdpi.com

Targeting Specific Interactions: If structural information of the target protein is available, one can design analogues that form specific hydrogen bonds or salt bridges. For instance, introducing acidic or basic moieties at specific positions on the pyrazole or phenyl rings could engage with complementary residues in the target protein, thereby increasing both affinity and selectivity. nih.gov

Modulating Physicochemical Properties: Rational design also involves optimizing properties like solubility and metabolic stability. For instance, the introduction of polar groups can increase aqueous solubility, while blocking metabolically liable sites through substitution (e.g., fluorination) can improve metabolic stability. researchgate.net Studies on related pyrazole derivatives have shown that substituting the phenyl ring with an electron-withdrawing group can improve metabolic stability. researchgate.net

Conformationally Restricted Analogues and Their Contributions to SAR

A key challenge in drug design is that flexible molecules can adopt multiple conformations, and only one of these may be the "bioactive" conformation that binds to the target. By creating conformationally restricted analogues, chemists can lock the molecule into a more rigid shape that mimics the putative bioactive conformation. This can lead to a significant increase in potency and selectivity by reducing the entropic penalty of binding.

For this compound, conformational restriction could be achieved by:

Introducing Ring Systems: Bridging the phenyl and pyrazole rings with an additional ring system would severely limit their rotational freedom.

Incorporating Bulky Groups: Placing large, sterically demanding substituents adjacent to the rotatable bonds (e.g., ortho-substitution on the phenyl ring or substitution on the pyrazole ring near the carbamate linker) can hinder free rotation.

Using Double or Triple Bonds: Incorporating unsaturation into linkers or side chains can also restrict conformational flexibility.

Studying the activity of these rigid analogues provides invaluable information about the three-dimensional requirements of the binding site. If a particular rigid analogue shows high activity, it provides strong evidence for the bioactive conformation of the flexible parent molecule, thus guiding future design efforts.

Chemical Reactivity and Transformation Studies

Oxidation and Reduction Pathways of the Carbamate (B1207046) Group

The carbamate group in phenyl N-(1H-pyrazol-4-yl)carbamate, along with the pyrazole (B372694) and phenyl rings, presents several sites susceptible to oxidation and reduction.

Oxidation: While specific studies on the oxidation of this compound are not extensively documented, general principles of carbamate and amine chemistry suggest potential oxidation pathways. Anodic oxidation of carbamates has been shown to proceed via the formation of an (alkoxycarbonyl)amino radical cation, which can then undergo further reactions. researchgate.netacs.org In the case of this compound, electrochemical oxidation could potentially lead to the formation of radical species on the nitrogen atom or the pyrazole ring. Mediated electrochemical oxidation, using agents like aminoxyls, has been employed for the α-oxygenation of cyclic carbamates at lower potentials, a technique that could potentially be applied to the pyrazole-N-H bond or activated C-H bonds on the pyrazole ring. nih.govepa.gov

Reduction: The reduction of carbamates typically requires strong reducing agents. For instance, lithium aluminum hydride (LiAlH₄) is known to reduce carbamates, although the reaction can be complex. The reduction of nitrobenzyl carbamates, for example, proceeds to the corresponding hydroxylamines which can then fragment. nih.gov In the case of this compound, the phenyl ring could potentially be reduced to a cyclohexyl ring under catalytic hydrogenation conditions, although this would require forcing conditions that might also affect the pyrazole ring. The pyrazole ring itself can be susceptible to reduction under certain catalytic systems, which could lead to pyrazoline or pyrazolidine (B1218672) derivatives.

Hydrolytic Stability and Degradation Profiles

The hydrolytic stability of this compound is significantly influenced by the pH of the medium.

Acidic and Neutral Conditions: Phenylcarbamates are generally stable in acidic to neutral aqueous media. nih.gov The protonation of the pyrazole nitrogen atoms would likely increase the stability of the carbamate group towards hydrolysis under acidic conditions.

Alkaline Conditions: In alkaline solutions, phenylcarbamates undergo hydrolysis. rsc.orgrsc.org Studies on substituted phenyl N-phenylcarbamates have shown that the reaction proceeds via an E1cB (Elimination Unimolecular conjugate Base) mechanism. rsc.orgrsc.org This involves the deprotonation of the carbamate nitrogen to form an anionic intermediate, which then expels the phenoxide leaving group to form an isocyanate intermediate. The isocyanate is subsequently attacked by hydroxide (B78521) ions to yield the corresponding amine (4-aminopyrazole in this case) and carbonate. The rate of hydrolysis is dependent on the concentration of the hydroxide ion. rsc.org

The table below presents hypothetical kinetic data for the alkaline hydrolysis of this compound, based on trends observed for similar compounds.

| pH | Second-Order Rate Constant (k_OH, M⁻¹s⁻¹) | Half-life (t₁/₂, hours) at [OH⁻] = 10⁻³ M |

| 9 | 0.05 | 38.5 |

| 10 | 0.5 | 3.85 |

| 11 | 5 | 0.385 |

| 12 | 50 | 0.0385 |

This is a hypothetical data table created for illustrative purposes based on general trends.

Thermal and Photochemical Reactivity

Thermal Reactivity: The thermal decomposition of N-arylcarbamates, particularly those derived from tertiary alcohols, has been studied and shown to proceed through a cyclic transition state to yield the corresponding amine, an alkene, and carbon dioxide. rsc.orgcdnsciencepub.com For this compound, which is derived from a primary amine, the thermal decomposition pathway might differ. It is plausible that at elevated temperatures, the compound could decompose to yield phenol (B47542), 4-aminopyrazole, and carbon dioxide, or potentially undergo rearrangement or polymerization. The thermal stability is expected to be influenced by the nature of the substituents on both the phenyl and pyrazole rings. rsc.orgrsc.org Studies on the thermal decomposition of carbamates to produce isocyanates have been conducted at temperatures ranging from 250 to 600 °C. mdpi.com

Photochemical Reactivity: Information on the specific photochemical reactivity of this compound is limited. However, studies on phenyl-N-methylcarbamate have shown that photodecomposition can occur, leading to the formation of phenol and other rearranged products. The pyrazole ring is also a chromophore and can absorb UV radiation, potentially leading to photochemical reactions such as isomerization, rearrangement, or fragmentation.

Reactivity with Common Chemical Reagents as a Synthons

This compound can serve as a valuable synthon in organic synthesis, primarily due to the reactivity of the carbamate group.

Reaction with Amines to Form Ureas: Phenyl carbamates are effective reagents for the synthesis of ureas. nih.govgoogle.comorganic-chemistry.orgacs.org The reaction of this compound with a primary or secondary amine in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO) at ambient temperature, would be expected to yield the corresponding N-(1H-pyrazol-4-yl)urea derivative. google.com This reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the carbamate, with the expulsion of phenol as a leaving group. This methodology provides a convenient route to a variety of pyrazolyl-ureas, which are of interest in medicinal chemistry. nih.gov

The following table illustrates the potential products from the reaction of this compound with various amines.

| Amine | Product |

| Ammonia | 1-(1H-Pyrazol-4-yl)urea |

| Benzylamine | 1-Benzyl-3-(1H-pyrazol-4-yl)urea |

| Piperidine | 1-(1H-Pyrazol-4-yl)piperidine-1-carboxamide |

| Aniline | 1-Phenyl-3-(1H-pyrazol-4-yl)urea |

This is a hypothetical data table created for illustrative purposes.

Reactivity of the Pyrazole Ring: The pyrazole ring in this compound also possesses reactive sites. The N-H proton of the pyrazole is acidic and can be deprotonated with a suitable base. The resulting pyrazolide anion can then react with various electrophiles. Furthermore, the pyrazole ring can undergo electrophilic substitution reactions, although the carbamate group will influence the regioselectivity of such reactions. The chemistry of aminopyrazoles, from which the title compound is derived, is rich and includes reactions with a variety of electrophiles to form fused heterocyclic systems. tandfonline.comresearchgate.netnih.govbeilstein-journals.orgnih.gov

Advanced Synthetic Applications and Derivatization Potentials

Phenyl N-(1H-pyrazol-4-yl)carbamate as a Building Block in Complex Chemical Synthesis

There is currently no available scientific literature detailing the use of this compound as a specific building block in complex chemical synthesis. Research on pyrazole-containing scaffolds is widespread, with many derivatives used as versatile intermediates. However, documented examples of multi-step syntheses commencing from or utilizing this compound to create more complex molecular architectures could not be identified.

Synthesis of Fused Heterocyclic Systems Incorporating the Pyrazole-Carbamate Moiety

Specific methodologies for the synthesis of fused heterocyclic systems that incorporate the intact pyrazole-carbamate moiety of this compound are not described in the current body of scientific literature. While the synthesis of pyrazolo-fused heterocycles is a well-established field, with numerous strategies starting from various pyrazole (B372694) precursors, no studies were found that specifically employ this compound as the starting material for such transformations.

Preparation of Macrocyclic and Polymeric Structures

Information regarding the application of this compound in the preparation of macrocyclic or polymeric structures is not present in the available scientific databases. The synthesis of macrocycles and polymers often requires specific reactive functional groups on the monomeric units. There are no published reports indicating that this compound has been utilized for these purposes.

Applications in Materials Science (e.g., Ligands for Metal Complexes, Organic Electronics Precursors)

There are no specific research articles or data that describe the application of this compound in materials science. The pyrazole nucleus is known to be an effective coordinating motif for metal ions, and various pyrazole derivatives have been investigated as ligands for metal complexes. Nevertheless, no studies were found that specifically investigate the coordination chemistry of this compound or its use as a precursor for materials in organic electronics.

Future Research Directions and Unexplored Avenues

Development of Novel Asymmetric Synthetic Routes

The synthesis of pyrazole (B372694) derivatives has been a subject of intense research, with a growing emphasis on stereoselectivity. rsc.org For phenyl N-(1H-pyrazol-4-yl)carbamate, which is achiral, future research could focus on the development of asymmetric routes to chiral derivatives. Such endeavors are crucial as the biological activity of many compounds is highly dependent on their stereochemistry.

Future synthetic strategies could involve the introduction of chiral centers on the pyrazole or phenyl rings. Methodologies for the catalytic asymmetric synthesis of pyrazolones, which are structurally related to the pyrazole core of the target molecule, have been well-established and could serve as a foundation for new synthetic designs. thieme-connect.com These methods often employ organocatalysts or metal-based catalysts to achieve high enantioselectivity. thieme-connect.comacs.org For instance, a chiral auxiliary approach, which has been used for the stereoselective synthesis of other novel pyrazole derivatives, could be adapted.

A hypothetical pathway could involve the asymmetric functionalization of a pre-formed pyrazole ring or the cyclization of a chiral precursor to form the pyrazole core with a defined stereocenter. The development of such routes would not only provide access to new chemical entities for biological screening but also contribute to the expanding toolbox of asymmetric synthesis methodologies. acs.orgrsc.org

Exploration of Alternative Carbamate (B1207046) Linkages and Pyrazole Substitution Patterns

The structure-activity relationship (SAR) of pyrazole derivatives is a rich field of study, revealing how modifications to the core structure can dramatically influence biological activity. mdpi.com For this compound, both the carbamate linkage and the substitution pattern on the pyrazole ring are ripe for exploration.

The phenyl carbamate moiety could be systematically altered to investigate its impact on the molecule's properties. For example, replacing the phenyl group with various alkyl or other aryl groups could modulate lipophilicity, solubility, and metabolic stability. Furthermore, the carbamate linkage itself could be replaced with bioisosteric groups, such as ureas, thiocarbamates, or sulfonamides, to probe the importance of the carbamate's hydrogen bonding and conformational properties.